
Ageladine A
Vue d'ensemble
Description
L'ageladine A est un alcaloïde bromopyrrole fluorescent isolé de l'éponge marine Agelas nakamurai . Ce composé a suscité un intérêt considérable en raison de ses propriétés structurales uniques et de ses activités biologiques, notamment ses propriétés inhibitrices des métalloprotéinases matricielles et son activité antiangiogénique .
Mécanisme D'action
Target of Action
Ageladine A, a fluorescent bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai, primarily targets Matrix Metalloproteinases (MMPs) and Signal Transducer and Activator of Transcription 3 (STAT3) . MMPs play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis . STAT3 is a transcription factor that controls multiple biological processes, including cell survival, proliferation, and differentiation .
Mode of Action
This compound exhibits MMP inhibitory properties . It binds to MMPs, preventing them from breaking down the extracellular matrix, which is a key process in angiogenesis . Additionally, this compound acts as a STAT3 inhibitor . It docks into the STAT3 SH2 structural domain, selectively inhibiting the phosphorylation of STAT3 on the Tyr705 residue . This reduces STAT3 downstream gene expression without affecting the expression of the upstream proteins, p-STAT1 and p-STAT5 .
Biochemical Pathways
The inhibition of MMPs by this compound affects the angiogenesis pathway . By preventing the breakdown of the extracellular matrix, angiogenesis (the formation of new blood vessels) is inhibited . The inhibition of STAT3 affects multiple pathways, including those involved in cell survival, proliferation, and differentiation . The specific pathways affected would depend on the context of the cell type and the signaling environment .
Pharmacokinetics
Its ability to inhibit mmps and stat3 suggests that it can reach its targets in the body
Result of Action
The inhibition of MMPs by this compound results in antiangiogenic activity . This could potentially limit the growth of tumors, which rely on angiogenesis for nutrients and oxygen . The inhibition of STAT3 leads to a reduction in the expression of genes that promote cell survival, proliferation, and differentiation . This could potentially inhibit the growth and survival of cancer cells .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the pH of the environment could potentially affect the fluorescence of this compound . Additionally, the presence of other signaling molecules in the cell could influence the effectiveness of STAT3 inhibition
Analyse Biochimique
Biochemical Properties
Ageladine A has been shown to exhibit matrix metalloproteinase (MMP) inhibitory properties . This means that this compound can interact with and inhibit the activity of MMPs, a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Cellular Effects
In addition to its MMP inhibitory properties, this compound also exhibits antiangiogenic activity . This means that this compound can inhibit the formation of new blood vessels, a process that is often hijacked by cancer cells to ensure their growth and survival .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level by binding to MMPs and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. These studies have shown that this compound is stable and does not degrade over time . Furthermore, long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses of this compound have been shown to inhibit MMP activity and angiogenesis, high doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
La synthèse de l'ageladine A implique plusieurs étapes. Une méthode notable comprend la réaction de Pictet-Spengler des composés 20 et 21 en l'absence d'un acide de Lewis dans l'éthanol pendant 6 heures, suivie du remplacement du chloranil par du palladium sur carbone (Pd/C)
Analyse Des Réactions Chimiques
L'ageladine A subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des réactifs tels que le dioxyde de manganèse.
Réduction : Des agents réducteurs courants comme le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions d'halogénation sont courantes, étant donné la présence de brome dans sa structure.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés bromés.
Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme colorant fluorescent en raison de ses propriétés de fluorescence dépendantes du pH.
Biologie : Employé dans l'imagerie en direct d'organismes marins et de cellules de mammifères.
Industrie : Utilisé dans le développement de nouvelles sondes et colorants fluorescents.
Mécanisme d'action
L'this compound exerce ses effets principalement par l'inhibition des métalloprotéinases matricielles, qui sont des enzymes impliquées dans la dégradation des composants de la matrice extracellulaire . Cette inhibition conduit à ses propriétés antiangiogéniques, ce qui en fait un agent thérapeutique potentiel pour les maladies impliquant une angiogenèse anormale . De plus, des dérivés de l'this compound se sont avérés inhiber la voie de signalisation Janus kinase/transducteur de signal et activateur de la transcription 3 (JAK/STAT3), qui est cruciale pour la survie, la prolifération et la différenciation cellulaires .
Applications De Recherche Scientifique
Ageladine A has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye due to its pH-dependent fluorescence properties.
Biology: Employed in live imaging of marine organisms and mammalian cells.
Medicine: Investigated for its potential as an antiangiogenic agent and matrix metalloproteinase inhibitor.
Industry: Utilized in the development of new fluorescent probes and dyes.
Comparaison Avec Des Composés Similaires
L'ageladine A est unique en raison de sa structure de bromopyrrole et de sa fluorescence dépendante du pH. Des composés similaires comprennent d'autres alcaloïdes bromopyrrole isolés d'éponges marines, tels que :
Oroidine : Un autre alcaloïde bromopyrrole avec des propriétés antimicrobiennes.
Sceptrine : Connue pour ses activités anti-inflammatoires et antimicrobiennes.
Ces composés présentent des similitudes structurales mais diffèrent par leurs activités biologiques et leurs applications spécifiques.
Propriétés
IUPAC Name |
4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N5/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8/h1-3,15H,(H3,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGJAQGTQLMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643020-13-7 | |
| Record name | Ageladine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ageladine A and where is it found?
A1: this compound is a bromopyrrole imidazole alkaloid first isolated from the marine sponge Agelas nakamurai [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C10H7Br2N5, and its molecular weight is 345.01 g/mol [].
Q3: Can you describe the key structural features of this compound?
A3: this compound features a tricyclic heteroaromatic system consisting of a pyridine ring fused with an imidazole ring and further substituted with a dibrominated pyrrole ring at the 4-position. An amino group is present at the 2-position of the imidazopyridine moiety [].
Q4: What is the significance of the bromine atoms in this compound's structure?
A4: Structure-activity relationship (SAR) studies have demonstrated that the bromine atoms, particularly the one at the 4-position of the pyrrole ring, are crucial for the matrix metalloproteinase (MMP)-12 inhibitory activity of this compound [, ]. Replacing the bromine atoms with other halogens or removing them altogether leads to a significant decrease or complete loss of activity [].
Q5: What are the primary biological activities reported for this compound?
A5: this compound is best known for its matrix metalloproteinase (MMP) inhibitory properties, particularly against MMP-12, and its anti-angiogenic activity [, ]. It has also been investigated for potential antitumor effects [].
Q6: How does this compound exert its anti-angiogenic effect?
A6: While the exact mechanism of this compound's anti-angiogenic activity is not fully elucidated, it has been suggested that its MMP inhibitory activity plays a role []. MMPs are enzymes involved in the breakdown of extracellular matrix components, a crucial process during angiogenesis (formation of new blood vessels) [].
Q7: Are there any synthetic routes available for this compound?
A7: Yes, several total synthesis approaches for this compound have been reported, utilizing various strategies. Some of the key reactions employed include the Pictet-Spengler condensation [, ], 6π-electrocyclization [, ], and Suzuki-Miyaura coupling [, ] for constructing the tricyclic core of the molecule.
Q8: Have any this compound derivatives been synthesized and studied?
A8: Yes, numerous this compound analogs have been synthesized to explore the structure-activity relationships and potentially enhance its biological activity. These modifications often involve variations in the substituents on the pyrrole, imidazole, or pyridine rings [, , , ].
Q9: What structural modifications have been explored to enhance this compound's activity?
A9: Researchers have explored various modifications, including replacing the pyrrole ring with an imidazole ring [], introducing different halogen atoms at the 2-position of the pyrrole ring [], and incorporating diverse substituents on the pyridine ring []. These modifications have resulted in analogs with varying degrees of MMP-12 inhibitory activity, some even surpassing the potency of the natural product [].
Q10: What is the significance of the pH sensitivity of this compound?
A10: this compound exhibits pH-dependent fluorescence, with its fluorescence intensity increasing in acidic environments []. This property has led to its application as a pH-sensitive dye for live-cell imaging and studying physiological processes related to pH changes, such as apoptosis and hypoxia [, ].
Q11: Can this compound be used for live-cell imaging?
A11: Yes, this compound and its derivatives have shown promise as fluorescent probes for live-cell imaging [, ]. Their ability to permeate cell membranes and accumulate in acidic compartments, such as lysosomes, makes them valuable tools for visualizing cellular processes and structures [, ].
Q12: What types of organisms have been studied using this compound for live imaging?
A12: this compound has been successfully employed for live imaging in various organisms, including mammalian cells [, ], marine flatworms (Macrostomum lignano) [, ], jellyfish (Nausithoe werneri) [], sea anemones (Metridium senile) [], and crustaceans [].
Q13: Has this compound been found to be a substrate for multidrug resistance transporters?
A13: Research suggests that this compound is not a substrate for multidrug resistance transporters like MDR1 and MRP1 [, ]. This characteristic is advantageous for its use as a fluorescent dye in live-cell imaging, as it allows for longer staining of living organisms without being actively pumped out of the cells [].
Q14: What are the potential applications of this compound in understanding photosynthesis?
A14: this compound's fluorescence properties and its presence in sponges, which often host photosynthetic symbionts, have led to investigations into its potential role in photosynthesis [, ]. Studies have shown that this compound can influence the photosynthesis of various microalgal species, with effects ranging from enhancement to inhibition depending on the species and light conditions [, ].
Q15: What is the potential of this compound in antitumor therapy?
A15: this compound derivatives have shown potential as STAT3 inhibitors []. The STAT3 signaling pathway is frequently dysregulated in cancer, contributing to tumor growth, proliferation, and survival. Targeting STAT3 with this compound derivatives has shown promising antitumor effects in both in vitro and in vivo models [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


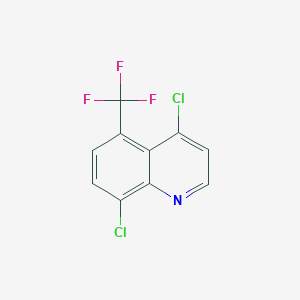

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)
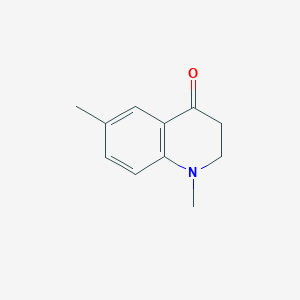

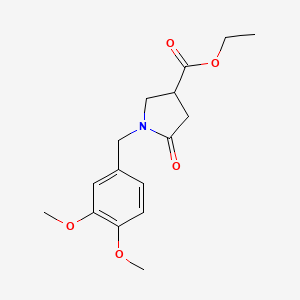
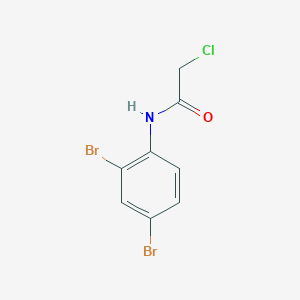
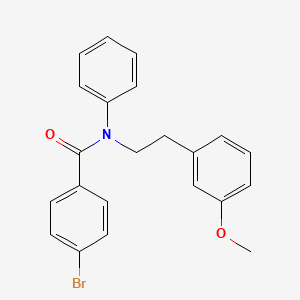
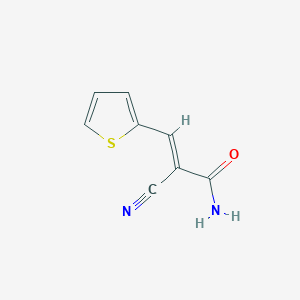
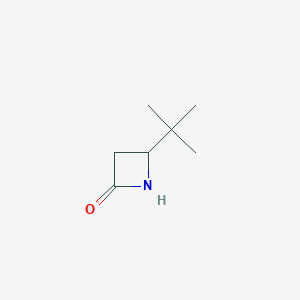
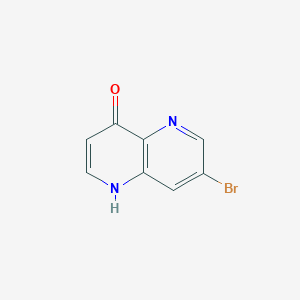
![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)


